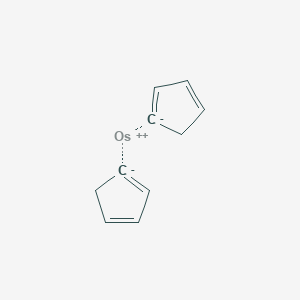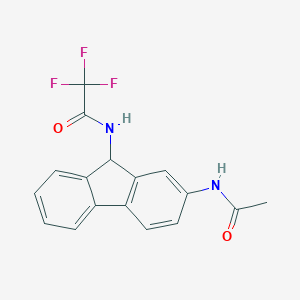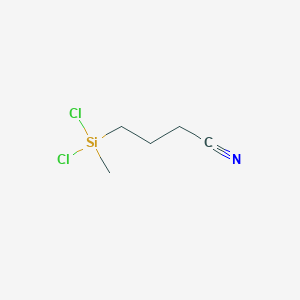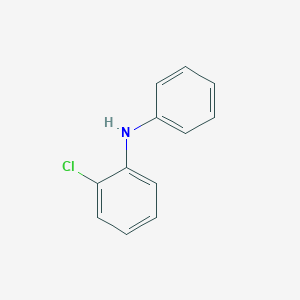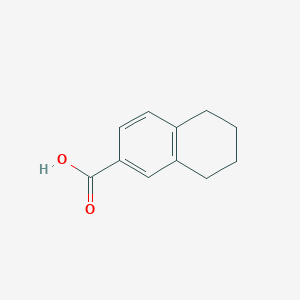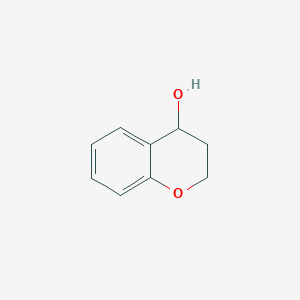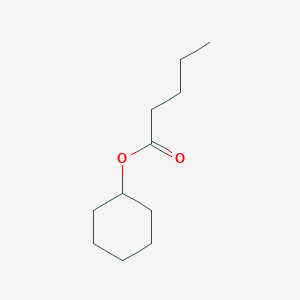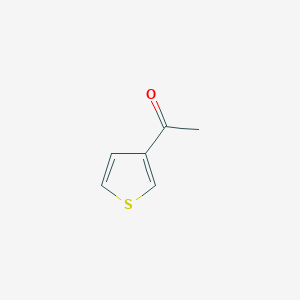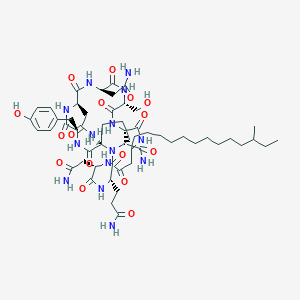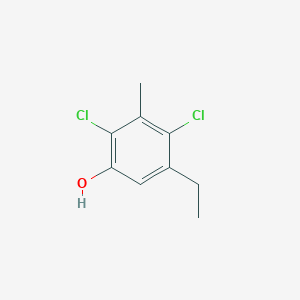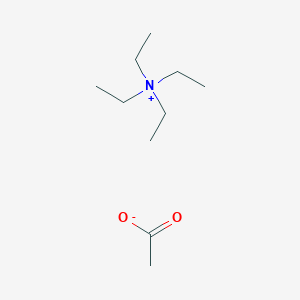
Tetraethylammonium Acetat
Übersicht
Beschreibung
Tetraethylammonium ist ein quaternäres Ammoniumkation mit der chemischen Formel C8H20N+ . Es besteht aus vier Ethylgruppen, die an ein zentrales Stickstoffatom gebunden sind. Diese Verbindung wird häufig in Forschungslaboren verwendet, um lipophile Salze anorganischer Anionen herzustellen . Es ist bekannt für seine Fähigkeit, Kaliumkanäle zu blockieren, was es zu einem wertvollen Werkzeug in der pharmakologischen Forschung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Tetraethylammoniumhalogenidsalze können durch die Reaktion von Triethylamin mit einem Ethylhalogenid hergestellt werden. So beinhaltet beispielsweise die Herstellung von Tetraethylammoniumiodid die Reaktion von Triethylamin mit Ethyliodid . Eine weitere gängige Methode ist die Salzmetathesereaktion, bei der Tetraethylammoniumbromid mit Natriumperchlorat in Wasser vermischt wird, um Tetraethylammoniumperchlorat zu erzeugen .
Industrielle Produktionsmethoden
In industriellen Umgebungen werden Tetraethylammoniumsalze oft durch ähnliche Synthesewege, jedoch in größerem Maßstab, hergestellt. Die Verwendung der Phasentransferkatalyse ist in der industriellen Produktion üblich, um den Transfer von Ionen zwischen wässrigen und organischen Phasen zu erleichtern .
Wissenschaftliche Forschungsanwendungen
Tetraethylammonium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Gegenion verwendet, um lipophile Salze anorganischer Anionen herzustellen.
Biologie: Wirkt als Blocker von Kaliumkanälen, was es in Studien zur Ionenkanalfunktion nützlich macht.
Wirkmechanismus
Tetraethylammonium übt seine Wirkungen aus, indem es Kaliumkanäle blockiert, insbesondere Calcium- und spannungsabhängige Kaliumkanäle, und nikotinerge Acetylcholinrezeptoren . Diese Blockade verhindert den Fluss von Kaliumionen, was verschiedene physiologische Prozesse beeinflussen kann, darunter Muskelkontraktion und Neurotransmission .
Wirkmechanismus
Target of Action
Tetraethylammonium (TEA) is a quaternary ammonium cation . The primary targets of Tetraethylammonium acetate are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in the transmission of signals in the nervous system and the regulation of various physiological processes.
Mode of Action
Tetraethylammonium acetate interacts with its targets by blocking them . This blocking action inhibits the normal functioning of the targets, leading to changes in the transmission of signals in the nervous system and other physiological processes. For instance, by blocking autonomic ganglia, Tetraethylammonium acetate prevents signals carrying vasoconstrictor impulses from proceeding .
Pharmacokinetics
The compound’s positive charge and lipophilic nature suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Tetraethylammonium acetate’s action depend on the specific targets and pathways it affects. For example, by blocking autonomic ganglia, the compound can cause vasodilation, leading to a decrease in blood pressure . The compound is primarily used as a research agent to block selective potassium channels .
Biochemische Analyse
Biochemical Properties
Tetraethylammonium acetate plays a significant role in biochemical reactions, particularly as a catalyst and inhibitor. It interacts with enzymes such as acetylcholinesterase and proteins involved in ion transport. The compound inhibits potassium channels, which affects the flow of potassium ions across cell membranes . This inhibition is crucial in studying the function of ion channels and their role in various physiological processes.
Cellular Effects
Tetraethylammonium acetate has profound effects on different cell types and cellular processes. It influences cell function by modulating ion channels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in HeLa cells by inhibiting Bcl-2 and Bax expression, increasing reactive oxygen species production, and upregulating p53 and p21 proteins . These effects highlight its potential in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of tetraethylammonium acetate involves its interaction with ion channels and receptors. It blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blockade prevents the transmission of signals that regulate various physiological functions, leading to its vasodilatory effects. Additionally, tetraethylammonium acetate can inhibit enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetraethylammonium acetate change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that tetraethylammonium acetate can have sustained effects on cellular function, particularly in inhibiting ion channels and affecting cell viability . These temporal effects are essential for understanding its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of tetraethylammonium acetate vary with different dosages in animal models. At low doses, it can effectively inhibit ion channels without causing significant toxicity. At high doses, it can lead to adverse effects such as neurotoxicity and cardiovascular issues . These dosage-dependent effects are crucial for determining the safe and effective use of tetraethylammonium acetate in research and potential therapeutic applications.
Metabolic Pathways
Tetraethylammonium acetate is involved in various metabolic pathways, particularly those related to ion transport and cellular metabolism. It interacts with enzymes such as acetyl-CoA synthetase, which plays a role in the synthesis of acetyl-CoA from acetate . This interaction affects metabolic flux and the levels of metabolites involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, tetraethylammonium acetate is transported and distributed through specific transporters and binding proteins. It can selectively permeate membranes, such as those used in transport membranes for carbon dioxide . This selective permeability is essential for its function in biochemical research and potential therapeutic applications.
Subcellular Localization
Tetraethylammonium acetate is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles, such as mitochondria, where it influences cellular metabolism and ion transport . Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraethylammonium halide salts can be prepared by the reaction of triethylamine with an ethyl halide. For example, the preparation of tetraethylammonium iodide involves the reaction of triethylamine with ethyl iodide . Another common method is the salt metathesis reaction, where tetraethylammonium bromide is mixed with sodium perchlorate in water to produce tetraethylammonium perchlorate .
Industrial Production Methods
In industrial settings, tetraethylammonium salts are often produced through similar synthetic routes but on a larger scale. The use of phase-transfer catalysis is common in industrial production to facilitate the transfer of ions between aqueous and organic phases .
Analyse Chemischer Reaktionen
Reaktionstypen
Tetraethylammonium unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Tetraethylammonium kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner Ethylgruppen durch eine andere Gruppe ersetzt wird.
Metathesereaktionen: Es ist häufig an Salzmetathesereaktionen beteiligt, um verschiedene Tetraethylammoniumsalze zu erzeugen.
Gängige Reagenzien und Bedingungen
Ethylhalogenide: Werden bei der Synthese von Tetraethylammoniumhalogeniden verwendet.
Natriumperchlorat: Wird bei der Herstellung von Tetraethylammoniumperchlorat verwendet.
Hauptprodukte
Tetraethylammoniumiodid: Wird aus der Reaktion von Triethylamin mit Ethyliodid hergestellt.
Tetraethylammoniumperchlorat: Wird aus der Reaktion von Tetraethylammoniumbromid mit Natriumperchlorat hergestellt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tetrabutylammonium: Ähnlich wie Tetraethylammonium, jedoch mit Butylgruppen anstelle von Ethylgruppen.
Tetramethylammonium: Enthält Methylgruppen anstelle von Ethylgruppen und wird in ähnlichen Anwendungen verwendet.
Einzigartigkeit
Tetraethylammonium ist aufgrund seiner Balance zwischen Lipophilie und Kristallisationseigenschaften einzigartig. Es ist weniger lipophil als Tetrabutylammonium, wodurch es für bestimmte Anwendungen besser geeignet ist, bei denen die Kristallisation wichtig ist .
Eigenschaften
Key on ui mechanism of action |
Tetraethylammonium's mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. |
|---|---|
CAS-Nummer |
1185-59-7 |
Molekularformel |
C8H20N+ |
Molekulargewicht |
130.25 g/mol |
IUPAC-Name |
tetraethylazanium |
InChI |
InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |
InChI-Schlüssel |
CBXCPBUEXACCNR-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CC.CC(=O)[O-] |
Kanonische SMILES |
CC[N+](CC)(CC)CC |
Key on ui other cas no. |
1185-59-7 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
56-34-8 (chloride) 68-05-3 (iodide) 71-91-0 (bromide) 77-98-5 (hydroxide) |
Löslichkeit |
Soluble in water. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
